

# Aminoacetonitrile bisulfate chemical properties and structure

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# Aminoacetonitrile Bisulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, structure, synthesis, and biological significance of **aminoacetonitrile bisulfate**. All quantitative data is presented in clear, tabular format for ease of reference. Detailed experimental protocols for its synthesis are provided, along with a visualization of its relevant biological signaling pathway.

## **Chemical Properties and Structure**

Aminoacetonitrile bisulfate is the bisulfate salt of aminoacetonitrile. The free base, aminoacetonitrile, is a colorless liquid that is unstable at room temperature due to the intramolecular reactivity between the nucleophilic amine and the electrophilic nitrile group.[1] For this reason, it is typically handled and supplied as a more stable salt, such as the bisulfate or chloride salt.[1] The bisulfate salt is a white to beige or yellow crystalline powder or chunks. It is soluble in water.

## **Physicochemical Properties**

The key physicochemical properties of **aminoacetonitrile bisulfate** are summarized in the table below.



Property	Value	Reference
CAS Number	151-63-3	[2]
Molecular Formula	C2H6N2O4S	[2]
Molecular Weight	154.15 g/mol	[3]
Melting Point	120-125 °C	[3]
Boiling Point	330 °C at 760 mmHg	[2]
Appearance	White to beige-yellow crystalline powder and/or chunks	[4]
Solubility	Soluble in water	

**Structural Information** 

Identifier	Value	Reference
IUPAC Name	2-aminoacetonitrile;sulfuric acid	[4]
SMILES	C(C#N)N.OS(=O)(=O)O	[4]
InChI Key	GTGIXCPOLMWQTC- UHFFFAOYSA-N	[4]
Synonyms	Glycinonitrile bisulfate, Aminoacetonitrile hydrogen sulfate	[2]

# **Experimental Protocols**

Two detailed experimental protocols for the synthesis of **aminoacetonitrile bisulfate** are provided below. The first is a classical laboratory preparation, while the second is derived from patent literature, reflecting an industrial-scale approach.

## **Synthesis from Methyleneaminoacetonitrile**



This protocol is adapted from a procedure published in Organic Syntheses.[5]

#### A. Alcoholysis of Methyleneaminoacetonitrile

- In a 250 mL wide-mouthed conical flask, prepare a solution of 51.5 g (28 mL, 0.5 mole) of 95% sulfuric acid in 125 mL of 95% ethyl alcohol.
- Warm the solution to 45–50 °C.
- To this solution, add 34 g (0.5 mole) of methyleneaminoacetonitrile.
- Immediately close the flask with a rubber stopper and shake vigorously by hand. The solution process is exothermic, and the temperature will rise by 10–15 °C.
- The mixture will separate into two layers, and the crystallization of aminoacetonitrile bisulfate will begin rapidly.
- Continue to shake the mixture vigorously at intervals to prevent the formation of a hard crystalline cake.
- Store the mixture overnight in a refrigerator at 0–5 °C to ensure complete crystallization.
- Filter the salt using a Büchner funnel and wash the crystalline product with a minimal amount (20–25 mL) of ice-cold 95% ethyl alcohol.
- The expected yield is 57–62 g (75–81% of the theoretical amount).

Caption: Workflow for the synthesis of aminoacetonitrile bisulfate.

## Synthesis from Formaldehyde and Sodium Cyanide

This protocol is based on a method described in patent literature, suitable for larger scale preparations.[6]

#### A. Preparation of Aminoacetonitrile

• In a suitable reactor, add 53.5 g of ammonium chloride, 162 g of 37% formaldehyde, and 267.5 g of water.



- Stir the mixture and cool to below 0 °C.
- Begin the dropwise addition of 140 g of a 35% sodium cyanide solution.
- When approximately half of the sodium cyanide solution has been added, begin the simultaneous dropwise addition of 42 g of acetic acid.
- After the additions are complete, continue the reaction at below 0 °C for 1-2 hours.
- Filter the reaction mixture and centrifuge to obtain approximately 48 g of aminoacetonitrile.
- B. Formation of the Bisulfate Salt
- Mix the aminoacetonitrile obtained in the previous step with a methanol solution of sulfuric acid (≤15% w/w H<sub>2</sub>SO<sub>4</sub>, ≤1% w/w H<sub>2</sub>O).
- Allow the mixture to react at 30–35 °C for 1–2 hours.
- Cool the mixture to below 5 °C to induce crystallization.
- Filter and centrifuge the solid to obtain the final product, aminoacetonitrile bisulfate.

## **Biological Activity and Signaling Pathway**

Aminoacetonitrile and its derivatives are recognized for their potent anthelmintic (anti-worm) properties. They represent a distinct class of anthelmintics with a unique mode of action, making them effective against nematode strains that have developed resistance to other drug classes.

### **Mechanism of Action**

Aminoacetonitrile derivatives function as nematode-specific nicotinic acetylcholine receptor (nAChR) agonists. These receptors are ligand-gated ion channels that are crucial for neurotransmission in nematodes. By binding to and activating these receptors, aminoacetonitrile derivatives cause an uncontrolled influx of ions into the nerve and muscle cells of the parasite. This leads to sustained muscle contraction and spastic paralysis, ultimately resulting in the expulsion of the nematode from its host. The specificity of these



compounds arises from their interaction with nAChR subtypes that are unique to nematodes, which contributes to their lower toxicity in mammals.

## **Signaling Pathway**

The proposed signaling pathway for the anthelmintic action of aminoacetonitrile derivatives is illustrated below.

Caption: Proposed mechanism of anthelmintic action for aminoacetonitrile derivatives.

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